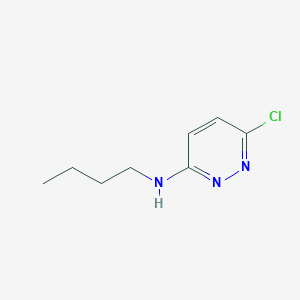

N-butyl-6-chloropyridazin-3-amine

Beschreibung

N-Butyl-6-chloropyridazin-3-amine is a halogenated pyridazine derivative featuring a chlorine atom at the 6-position and a butylamine substituent at the 3-position. Its molecular formula is C₈H₁₁ClN₃, with a molecular weight of 201.68 g/mol.

Eigenschaften

IUPAC Name |

N-butyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-6-10-8-5-4-7(9)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWAXJOTHJMEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143566 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-84-3 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The most direct route to N-butyl-6-chloropyridazin-3-amine involves the nucleophilic substitution of 3,6-dichloropyridazine with butylamine. This method leverages the differential reactivity of the chlorine atoms at the 3- and 6-positions of the pyridazine ring. The 3-position is more electrophilic due to resonance effects, allowing selective substitution with primary amines like butylamine.

Procedure :

-

Reactants : 3,6-Dichloropyridazine and butylamine in a 1:1–1:3 molar ratio.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.

-

Conditions : Temperatures between 80–150°C for 6–24 hours.

-

Workup : Evaporation, recrystallization (ethanol/water), or column chromatography for purification.

Optimization Studies

Data from analogous syntheses of 3-amino-6-chloropyridazine (CN104844523A) provide insights into optimizing this route:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 100 | 9 | 90.6 | 98.8 |

| Acetonitrile | 120 | 7 | 93.8 | 99.1 |

| Methylene chloride | 100 | 9 | 82.6 | 99.1 |

Substituting ammonia with butylamine may require adjustments:

-

Steric effects : Butylamine’s bulkiness could reduce reaction rates, necessitating higher temperatures (120–150°C).

-

Solvent selection : DMF outperforms acetonitrile in analogous reactions due to superior solvation of intermediates.

-

Molar ratio : A 1:2 ratio of 3,6-dichloropyridazine to butylamine minimizes disubstitution byproducts.

Alkylation of 3-Amino-6-chloropyridazine

Two-Step Synthesis via Intermediate Amine

This approach first synthesizes 3-amino-6-chloropyridazine (via ammonia substitution), followed by N-alkylation with butyl halides.

Procedure :

-

Step 1 : React 3,6-dichloropyridazine with aqueous ammonia (1:3 molar ratio) in DMF at 100°C for 9 hours.

-

Step 2 : Alkylate the amine with 1-iodobutane using Cs₂CO₃ in acetonitrile at 70°C for 16 hours.

Key Advantages :

Self-Limiting Alkylation Mechanism

Recent advances in alkylation chemistry (e.g., N-aminopyridinium salts) enable controlled N-alkylation:

-

Base selection : Cs₂CO₃ facilitates a one-pot alkylation/depyridylation cascade.

-

Reaction monitoring : TLC or GC analysis ensures completion before workup.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct substitution | 80–90 | 98–99 | High | Moderate |

| Two-step alkylation | 75–85 | 95–97 | Moderate | High |

| Multicomponent | 50–60* | 90–92* | Low | Low |

*Theoretical estimates based on analogous reactions.

Key Considerations :

-

Direct substitution is preferred for large-scale synthesis due to fewer steps and higher yields.

-

Two-step alkylation offers better control over regioselectivity, critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-butyl-6-chloropyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted pyridazines, while oxidation and reduction reactions lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

N-butyl-6-chloropyridazin-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

The addition of the butyl group likely enhances lipophilicity, reducing aqueous solubility but improving miscibility in organic solvents like ethyl acetate or toluene. Thermal stability and reactivity are governed by the electron-withdrawing chlorine and the nucleophilic amine group.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Alkyl chain length and branching significantly impact properties:

Key Insight : Longer alkyl chains (e.g., butyl) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Halogenated Derivatives

Halogen substitution alters electronic and steric profiles:

Key Insight : Bromine’s larger atomic radius increases steric hindrance and polarizability, making brominated analogs more reactive in Suzuki-Miyaura couplings.

Heterocyclic and Functionalized Derivatives

Functional groups modulate bioactivity:

Key Insight: Polar groups (e.g., hydroxyl) improve solubility for intravenous formulations, while aromatic moieties (e.g., thienyl) enhance target affinity in drug design.

Biologische Aktivität

N-butyl-6-chloropyridazin-3-amine is a chemical compound belonging to the class of chloropyridazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridazine ring with a butyl group and a chlorine atom. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1009-84-3 |

| Chemical Class | Chloropyridazines |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans. The compound's effectiveness is attributed to its ability to penetrate cell membranes due to its lipophilicity, which enhances its interaction with microbial targets.

Key Findings:

- Effective against Gram-positive bacteria and fungi.

- Less effective against Gram-negative bacteria like Escherichia coli.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including interference with specific cellular pathways involved in tumor growth and survival. The compound's interaction with enzymes or receptors critical for cancer progression is an area of ongoing research .

The mechanism of action of this compound involves its binding to specific molecular targets within microbial cells or cancer cells. This binding modulates the activity of enzymes or receptors, leading to altered cellular functions. The exact pathways are still being elucidated through detailed biochemical studies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridazine ring can significantly influence the compound's potency and selectivity against different biological targets. For instance, modifications in the chlorine substitution pattern or the length of the butyl chain can enhance antimicrobial efficacy or reduce toxicity .

Comparative Analysis:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Butyl group, chlorine at position 6 | Antimicrobial, anticancer potential |

| N-butyl-3-chloropyridazin-6-amine | Chlorine at position 3 | Varies; potential for different activity |

| N-butyl-5-chloropyridazin-3-amine | Chlorine at position 5 | Potentially enhanced antimicrobial properties |

Case Studies

- Antimicrobial Testing : A study conducted on various chloroacetamides revealed that compounds structurally similar to N-butyl-6-chloropyridazin-3-amine exhibited varying degr

Q & A

Q. What experimental methods are recommended for determining the solubility of N-butyl-6-chloropyridazin-3-amine in organic solvents?

The solubility of structurally similar compounds (e.g., 6-chloropyridazin-3-amine) can be measured using a synthetic method, where solubility is determined by gravimetric analysis across a temperature range (298.15–343.55 K). The modified Apelblat and λh equations are validated for correlating experimental solubility data, achieving root-mean-square relative deviations <4.68% . Thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of dissolution) should be calculated using the van’t Hoff equation. Researchers should calibrate instruments for temperature control and verify solvent purity to minimize experimental error.

Q. How can researchers optimize synthetic routes for this compound derivatives?

A two-step approach is recommended:

Core structure synthesis : Start with 3,6-dichloropyridazin-4-amine as a precursor. Introduce substituents via nucleophilic aromatic substitution (e.g., alkylation with n-butyl groups under basic conditions) .

Functionalization : Use coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or reductive amination for secondary modifications. Reaction optimization should include screening solvents (DMF, THF) and catalysts (Pd/C, Pd(PPh₃)₄) to improve yield .

Advanced Research Questions

Q. How should researchers address contradictions in solubility data for this compound analogs?

Discrepancies may arise from solvent polarity, temperature gradients, or impurities. To resolve these:

- Cross-validate methods : Compare synthetic methods (gravimetric) with spectroscopic techniques (UV-Vis titration).

- Thermodynamic consistency checks : Ensure calculated Gibbs free energy (ΔG) aligns with experimental solubility trends. For example, if ΔG values contradict observed solubility in polar solvents (e.g., DMF), re-examine assumptions in the van’t Hoff model .

- Control experiments : Repeat measurements with ultra-pure solvents and inert atmospheres to rule out oxidative degradation .

Q. What strategies are effective for analyzing reaction intermediates in the synthesis of this compound?

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., hydrazinylpyridazin-amine derivatives) during reactions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weights of unstable intermediates like tert-butyl carbamate derivatives .

- Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and identify bottlenecks in multi-step syntheses .

Q. How can machine learning enhance the design of this compound-based bioactive compounds?

- Data-driven optimization : Train models on existing datasets (e.g., IC₅₀ values, logP) to predict substituent effects on bioactivity.

- Feature selection : Prioritize variables such as electronic parameters (Hammett constants) and steric bulk (Taft indices) to guide functional group selection .

- Validation : Use lab automation platforms (e.g., LabMate.AI ) for high-throughput screening of predicted compounds .

Methodological Guidance

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact.

- Waste disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with activated carbon before disposal to avoid environmental contamination .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate exposure to volatile amines .

Q. How should researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Contextual analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, contradictory IC₅₀ values may arise from differences in mitochondrial activity across cell types.

- Dose-response validation : Replicate studies with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm trends .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.